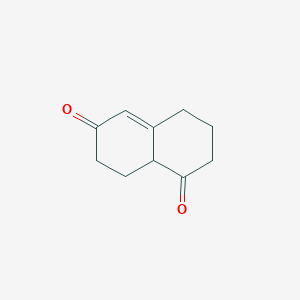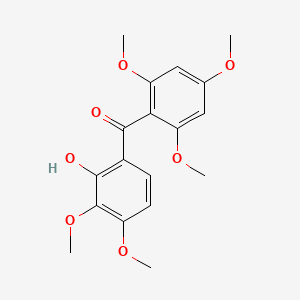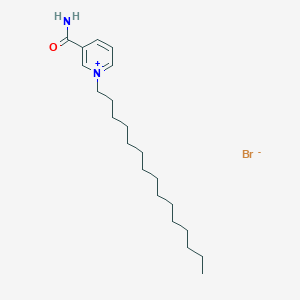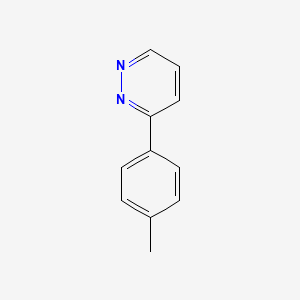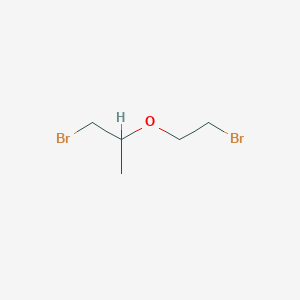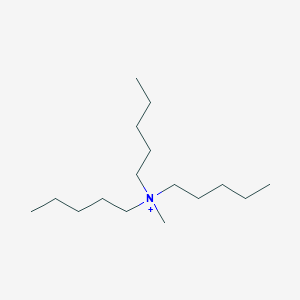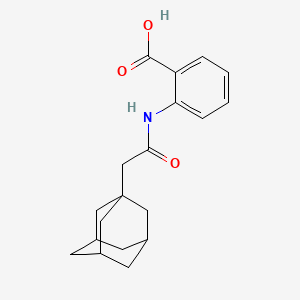
N-(3-Adamantylacetyl)anthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Adamantylacetyl)anthranilic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Adamantylacetyl)anthranilic acid typically involves the acylation of anthranilic acid with 3-adamantylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-Adamantylacetyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: N-(3-Adamantylacetyl)anthranilic acid is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating various diseases, including cancer, diabetes, and inflammatory disorders.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Adamantylacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The adamantylacetyl group enhances the compound’s ability to interact with biological membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Anthranilic Acid: The parent compound with a simpler structure.
N-Substituted Anthranilic Acids: Compounds with various substituents on the nitrogen atom, such as N-phenyl anthranilic acid.
Adamantyl Derivatives: Compounds containing the adamantyl group, such as 1-adamantylamine.
Uniqueness: N-(3-Adamantylacetyl)anthranilic acid is unique due to the presence of both the adamantylacetyl and anthranilic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
50741-84-9 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H23NO3/c21-17(20-16-4-2-1-3-15(16)18(22)23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) |
InChI Key |
DRIJZVBQIBQALY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


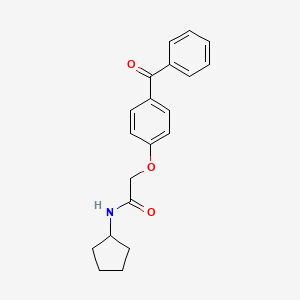
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
